2-ヨード-4-ニトロフェノール

説明

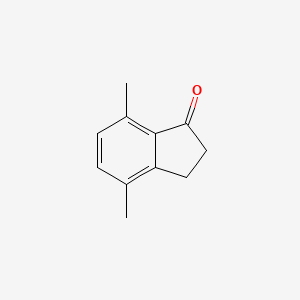

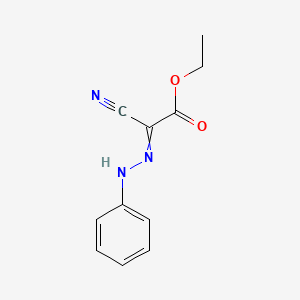

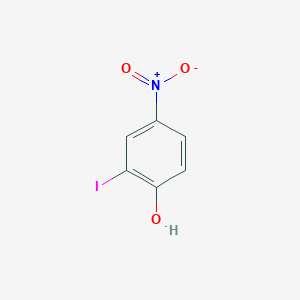

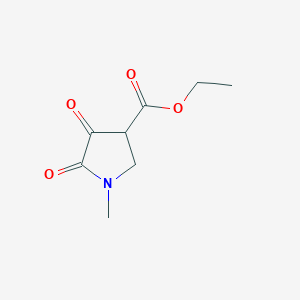

2-Iodo-4-nitrophenol, also known as 4-Hydroxy-3-iodonitrobenzene, is a chemical compound with the empirical formula C6H4INO3 . It has a molecular weight of 265.01 .

Synthesis Analysis

The synthesis of 2-Iodo-4-nitrophenol can be achieved using N-iodosuccinimide (NIS) in solid state by grinding at room temperature . This method provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and nonhazardous and simple work-up procedure .Molecular Structure Analysis

The molecular structure of 2-Iodo-4-nitrophenol can be represented by the SMILES stringOc1ccc(cc1I)N+=O . The InChI key for this compound is BKQFOYCEUMVWOW-UHFFFAOYSA-N . Chemical Reactions Analysis

The nitro group in 2-Iodo-4-nitrophenol can undergo reduction reactions to form amines . The iodination of aromatic substrates requires the presence of a mediator such as a strong oxidizing agent .Physical and Chemical Properties Analysis

2-Iodo-4-nitrophenol is a powder with a melting point of 89-94 °C . It has an assay of ≥98.0% (HPLC) .科学的研究の応用

化学合成

“2-ヨード-4-ニトロフェノール”は、化学合成に使用される . この化合物は、分子式C6H4INO3、分子量265.01である . その反応性から、他の化学化合物の合成によく用いられる。

芳香族化合物のヨウ素化

この化合物は、様々な工業的および医薬品的に重要な置換芳香族化合物のヨウ素化において重要な役割を果たす . ヨウ素化プロセスは、室温で粉砕することで、固体状態でN-ヨードスクシンイミド(NIS)を用いて行われる . この方法は、反応時間が短い(5〜8分)、収率が高い(94〜99%)、非危険性かつ簡単な後処理手順など、いくつかの利点を提供する .

有機染料の触媒的還元

“2-ヨード-4-ニトロフェノール”は、有機染料の触媒的還元に使用できる . このプロセスは、大量の有機染料が使用される繊維産業からの廃水処理において重要である。

光触媒活性

この化合物は、その光触媒活性について研究されている . 低温の使用は、光触媒活性の向上に寄与する . この性質は、光触媒が有機汚染物質の分解に役立つため、環境修復に役立つ。

医薬品用途

前述のように、“2-ヨード-4-ニトロフェノール”は、様々な医薬品的に重要な置換芳香族化合物のヨウ素化に使用される . これにより、ヨウ素化芳香族化合物が薬剤の合成によく用いられる医薬品業界において貴重な化合物となる。

工業用途

医薬品用途に加えて、“2-ヨード-4-ニトロフェノール”は、様々な工業的に重要な置換芳香族化合物のヨウ素化にも使用される . これにより、染料、ポリマー、その他の化学製品の製造など、様々な産業において貴重な化合物となる。

Safety and Hazards

作用機序

Target of Action

Similar compounds such as 2,4-dinitrophenol are known to interact with oxidative processes .

Mode of Action

It is known that the compound can undergo iodination, a process that involves the addition of iodine to a molecule . This process can lead to changes in the compound’s structure and function. For instance, the iodination of 4-Nitrophenol (4-NP) can lead to the formation of 2-Iodo-4-nitrophenol .

Biochemical Pathways

Related compounds such as 2,4-dinitrophenol are known to uncouple oxidative phosphorylation . This process disrupts the normal energy production pathways in cells, leading to increased heat production and decreased ATP synthesis .

Pharmacokinetics

It is known that the compound has a molecular weight of 26501 , which may influence its absorption and distribution within the body.

Result of Action

Related compounds such as 2,4-dinitrophenol are known to disrupt normal cellular energy production, leading to increased heat production and decreased atp synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Iodo-4-nitrophenol. For instance, the pH and temperature of the environment can affect the compound’s reactivity and stability . Additionally, the presence of other substances, such as other chemicals or biological materials, can also influence the compound’s action.

生化学分析

Biochemical Properties

2-Iodo-4-nitrophenol plays a significant role in biochemical reactions, particularly as a reagent for detecting enzyme activity. One of the key enzymes it interacts with is tyrosinase, an enzyme involved in the production of melanin. The interaction between 2-Iodo-4-nitrophenol and tyrosinase is based on the reaction of the thymidylate moiety with the enzyme, leading to the inhibition of cellular antioxidant enzymes and amines . This interaction highlights the compound’s potential in studying oxidative stress and cellular damage.

Cellular Effects

2-Iodo-4-nitrophenol has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting cellular antioxidant enzymes, leading to increased cellular damage . Additionally, the compound’s interaction with tyrosinase affects melanin production, which can have implications for studies on pigmentation and related disorders. The impact on cell signaling pathways, gene expression, and cellular metabolism further underscores its importance in biochemical research.

Molecular Mechanism

At the molecular level, 2-Iodo-4-nitrophenol exerts its effects through binding interactions with biomolecules. The compound’s iodine and nitro groups facilitate its binding to specific sites on enzymes such as tyrosinase, leading to enzyme inhibition . This inhibition can result in changes in gene expression and cellular metabolism, providing insights into the molecular mechanisms underlying various biochemical processes.

Dosage Effects in Animal Models

The effects of 2-Iodo-4-nitrophenol vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects such as increased cellular damage and oxidative stress . Identifying the threshold effects and toxic dosages is essential for determining safe and effective usage in research.

Metabolic Pathways

2-Iodo-4-nitrophenol is involved in various metabolic pathways, particularly those related to the metabolism of nitroaromatic compounds. The compound interacts with enzymes such as oxygenases and haloperoxidases, which catalyze the addition of nitro moieties to aromatic compounds . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-Iodo-4-nitrophenol is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms is important for elucidating the compound’s effects in different cellular contexts.

Subcellular Localization

The subcellular localization of 2-Iodo-4-nitrophenol plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the compound’s interactions with biomolecules and its overall biochemical effects.

特性

IUPAC Name |

2-iodo-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQFOYCEUMVWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301140 | |

| Record name | 2-iodo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89487-91-2 | |

| Record name | 89487-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1296230.png)

![2-[(4-Methylphenyl)amino]ethanol](/img/structure/B1296238.png)